molecular formula C12H13ClN2O B191369 Harmalol hydrochloride CAS No. 6028-07-5

Harmalol hydrochloride

Cat. No. B191369
CAS RN: 6028-07-5
M. Wt: 236.7 g/mol
InChI Key: BSWAWVOHMZNXOS-UHFFFAOYSA-N
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Description

Harmalol hydrochloride is a beta carboline alkaloid that is found in several medicinal plants such as Peganum harmala . It is the main metabolite of Harmaline and has been shown to significantly inhibit the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels .


Molecular Structure Analysis

Harmalol hydrochloride has a molecular formula of C12H13ClN2O and a molecular weight of 236.7 . It is a solid substance .


Chemical Reactions Analysis

Harmalol hydrochloride has been found to significantly inhibit the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels .


Physical And Chemical Properties Analysis

Harmalol hydrochloride is a solid substance . It has a molecular weight of 236.7 and a molecular formula of C12H13ClN2O . It is soluble in DMSO at 90 mg/mL (ultrasonic) .

Scientific Research Applications

  • Therapeutic Potential in Cancer Treatment : Harmalol has shown promise in biomedical research, particularly in cancer treatment. Studies have demonstrated its ability to bind with nucleic acids and exhibit cytotoxicity in human cancer cell lines. Its apoptotic induction ability has been particularly noted, suggesting its potential as a chemotherapeutic agent (Sarkar & Bhadra, 2017). Further research highlighted harmalol's effectiveness against hepatocellular carcinoma, with evidence of it inducing ROS-dependent apoptosis through mitochondrial pathways (Sarkar et al., 2020).

  • Binding Interactions with DNA : Harmalol has been studied for its interaction with DNA, showing significant binding and interaction with various nucleic acids. This interaction is believed to have therapeutic implications, especially in the design of new drugs targeting specific DNA sequences (Sarkar & Bhadra, 2014).

  • Neuroprotective Effects : Research has also explored the neuroprotective effects of harmalol. It has been found to protect brain mitochondria and synaptosomes from oxidative damage induced by substances like dopamine and 6-hydroxydopamine. This protective effect is attributed to its ability to scavenge reactive oxygen species and inhibit thiol oxidation (Kim et al., 2001).

  • Interaction with Human Serum Albumin : Harmalol's interaction with human serum albumin (HSA) has been studied using fluorescence spectroscopy and molecular modeling. This interaction is significant because HSA plays a crucial role in drug transport and pharmacokinetics (Hemmateenejad et al., 2012).

  • Pharmacological Activity : Harmalol has been identified as one of the pharmacologically active components in Peganum harmala L., showing neurotropic action and potential as a therapeutic agent (Doskaliyev et al., 2021).

  • Electrochemical Analysis : An electrochemical method for determining harmalol and harmine in human urine samples and in Banisteriopsis caapi has been developed, highlighting the analytical importance of harmalol in biochemical studies (Stanković et al., 2015).

Safety And Hazards

Harmalol hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Harmalol hydrochloride has been used as a therapeutic agent against hepatocellular carcinoma (HCC) due to its accessibility and efficacy by apoptosis and inhibiting proliferation of cancer epithelial cells . The investigation of its effects will eventually help to develop more effective chemotherapeutic drugs from natural sources .

properties

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAWVOHMZNXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

525-57-5 (Parent)
Record name Harmalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50975693
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Harmalol hydrochloride

CAS RN

6028-07-5
Record name 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-07-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harmalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate)
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Record name Harmalol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
MH Adaay - Mater. Environment Science journal, 2014 - jmaterenvironsci.com
Peganum harmala alkaloiods are biologically active compounds. They were used as spices and hallucinogens. Harmaline and harmalol hydrochloride were tested for their possible …
Number of citations: 6 www.jmaterenvironsci.com
MC Biondic, R Erra-Balsells - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
… 411 and that of the harmalol hydrochloride in the solid state (Table 3) are similar to those recorded in acidified ethanol solution at room temperature (Table 1) and at 77 K (Table 3 and …
Number of citations: 28 pubs.rsc.org
M Balón-Almeida, MA Muñoz-Perez… - Journal of the …, 1988 - pubs.rsc.org
… Harmol and harmalol hydrochloride monohydrates were purchased from Aldrich and used as received. Stock solutions of these compounds were prepared in methanol. The aqueous …
Number of citations: 4 pubs.rsc.org
P Tedesco, P Beraldo, M Massimo… - Frontiers in veterinary …, 2020 - frontiersin.org
The fish parasites Saprolegnia spp. (Oomycota) and Amyloodinium ocellatum (Dinophyceae) cause important losses in freshwater and marine aquaculture industry, respectively. The …
Number of citations: 18 www.frontiersin.org
N Arshad, K Zitterl‐Eglseer, S Hasnain… - … Journal Devoted to …, 2008 - Wiley Online Library
… Harmane, harmalol hydrochloride dihydrate, harmaline and harmine were purchased from a commercial supplier (Sigma-Aldrich, St Louis, Missouri, USA). These were dissolved in …
Number of citations: 127 onlinelibrary.wiley.com
ND Westcott, CF Hinks, O Olfert - Annals of the Entomological …, 1992 - academic.oup.com
… Alkaloid Gramine Harmaline hydrochloride Harmalol hydrochloride Harmane hydrochloride Harmine hydrochloride Harmol hydrochloride Hordenine hemisulfate Sparteine sulfate …
Number of citations: 27 academic.oup.com
M Vahabzadeh, AB Mohammadi… - International Journal of …, 2019 - academia.edu
… harmalol harmalol dihydrochloride harmalol hydrochloride harmalol hydrochloride, dihydrate harmalol lactate, dihydrate harmalol trihydrate …
Number of citations: 2 www.academia.edu
MM Airaksinen, A Lecklin, V Saano… - Pharmacology & …, 1987 - Wiley Online Library
The abilities of some naturally occurring β‐carbolines (BCs), dihydro‐BCs and tetrahydro‐BCs to inhibit the specific binding of 3 H‐tryptamine (TA), 3 H‐serotonin (5‐HT) and 3 H‐…
Number of citations: 60 onlinelibrary.wiley.com
S Sarkar, K Bhadra - Journal of Photochemistry and Photobiology B …, 2014 - Elsevier
… The excitation wavelength for harmalol hydrochloride was 376 nm [10]. All measurements were done under conditions of stirring keeping excitation and emission band passes of 2.5 …
Number of citations: 34 www.sciencedirect.com
M Tarpley, H Oladapo, TB Caligan, RU Onyenwoke… - Data in Brief, 2021 - Elsevier
The data presented in this article support the accompanying research article “Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug …
Number of citations: 2 www.sciencedirect.com

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